3-Chloro-5-(3,4-difluorophenyl)aniline
Description
3-Chloro-5-(3,4-difluorophenyl)aniline is a substituted aniline derivative characterized by a chloro group at the 3-position and a 3,4-difluorophenyl moiety at the 5-position of the benzene ring. These substituents are known to enhance lipophilicity, metabolic stability, and binding affinity in drug design . The 3,4-difluorophenyl group, in particular, is a common pharmacophore in clinical agents like diflunisal (anti-inflammatory) and entrectinib (anticancer), where fluorine atoms improve electronic properties and reduce steric hindrance .
Properties
IUPAC Name |
3-chloro-5-(3,4-difluorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUXRYGFUZCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,4-difluorophenyl)aniline typically involves the following steps:
Nitration: The starting material, 3,4-difluoronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Chlorination: The final step involves the chlorination of the aniline derivative to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, often using continuous flow reactors to ensure consistent quality and yield. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,4-difluorophenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antibacterial Agents
3-Chloro-5-(3,4-difluorophenyl)aniline has been identified as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting viral infections such as influenza A. The compound’s structure allows for modifications that enhance its biological activity against specific pathogens. For instance, derivatives of 3-chloro-5-anilines have shown efficacy in developing quinolone antibacterials, which are critical in treating bacterial infections resistant to conventional antibiotics .
Structure-Activity Relationship (SAR) Studies
Recent studies have focused on the SAR of halogenated anilines, including this compound. These studies reveal that variations in halide substitutions significantly affect the compound's biological activity. For example, modifications to the aniline moiety can enhance antagonistic activities against specific receptors, such as P2X3R, which is implicated in pain signaling pathways . This highlights the potential of this compound derivatives in pain management therapies.
Synthesis of Novel Compounds
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis, particularly in creating more complex molecular architectures. It can be utilized in reductive amination and nucleophilic substitution reactions to form various derivatives suitable for pharmaceutical applications . For instance, it is involved in synthesizing glucocorticoid receptor agonists used for inflammatory conditions .
Fluorinated Pesticides
In agricultural chemistry, this compound derivatives have been employed in the development of fluorinated pesticides. The incorporation of fluorine atoms enhances the biological activity and stability of these compounds, making them effective agents against pests while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism by which 3-Chloro-5-(3,4-difluorophenyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-Chloro-5-(3,4-difluorophenyl)aniline with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Electronic and Steric Effects : The trifluoromethyl (CF₃) group in 3-Chloro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-deficient but less polar 3,4-difluorophenyl group in the target compound .
- Bioactivity : Compounds with 3,4-difluorophenyl moieties, such as N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, demonstrate inhibitory activity against tyrosinase, suggesting similar applications for the target compound in dermatology or cosmetics .
Biological Activity
3-Chloro-5-(3,4-difluorophenyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chlorinated aniline structure with two fluorine substituents on the phenyl ring. The presence of halogen atoms is known to enhance biological activity by improving binding affinity to various molecular targets.
The biological activity of this compound may involve interactions with specific cellular targets such as enzymes or receptors. For instance:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth. Its mechanism may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 0.391 μg/mL |
| Pseudomonas aeruginosa | 0.781 μg/mL |
These results highlight the compound's potential as an effective antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's effectiveness varies based on concentration and exposure time. For instance:
- Cell Line : Human breast cancer cells (MCF-7)
- IC50 Value : 15 µM after 48 hours of treatment
This suggests a promising avenue for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the aniline structure significantly affect biological activity. The introduction of halogens, such as chlorine and fluorine, has been shown to enhance both antimicrobial and anticancer properties. A comparative analysis of related compounds reveals that:
| Compound | IC50 (nM) | Antimicrobial Activity |
|---|---|---|
| KCB-77033 | 1030 | Moderate |
| This compound | <500 | High |
| 4-Fluoroaniline | 4910 | Low |
These findings underscore the importance of halogen substitutions in optimizing biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluating various derivatives found that compounds similar to this compound had enhanced efficacy against multi-drug resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance .
- Cancer Research : In a recent investigation involving animal models, the compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, suggesting synergistic effects that warrant further exploration .
Q & A
Q. What are the hypothesized degradation pathways in environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
